molecular formula C22H21N3O3 B11028045 methyl [2-methyl-4-oxo-3-(2-phenylethyl)pyrimido[1,2-a]benzimidazol-1(4H)-yl]acetate

methyl [2-methyl-4-oxo-3-(2-phenylethyl)pyrimido[1,2-a]benzimidazol-1(4H)-yl]acetate

Cat. No.: B11028045
M. Wt: 375.4 g/mol
InChI Key: LCBZBCAXXPQBNT-UHFFFAOYSA-N
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Description

Methyl [2-methyl-4-oxo-3-(2-phenylethyl)pyrimido[1,2-a]benzimidazol-1(4H)-yl]acetate is a complex organic compound featuring a pyrimido[1,2-a]benzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [2-methyl-4-oxo-3-(2-phenylethyl)pyrimido[1,2-a]benzimidazol-1(4H)-yl]acetate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimido[1,2-a]benzimidazole core, followed by functional group modifications to introduce the methyl, oxo, and phenylethyl groups.

    Formation of the Core Structure: The initial step involves the cyclization of appropriate precursors to form the pyrimido[1,2-a]benzimidazole ring. This can be achieved through a condensation reaction between a benzimidazole derivative and a suitable pyrimidine precursor under acidic or basic conditions.

    Functional Group Introduction: Subsequent steps involve the introduction of the methyl and oxo groups through alkylation and oxidation reactions, respectively. The phenylethyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl [2-methyl-4-oxo-3-(2-phenylethyl)pyrimido[1,2-a]benzimidazol-1(4H)-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Methyl [2-methyl-4-oxo-3-(2-phenylethyl)pyrimido[1,2-a]benzimidazol-1(4H)-yl]acetate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which methyl [2-methyl-4-oxo-3-(2-phenylethyl)pyrimido[1,2-a]benzimidazol-1(4H)-yl]acetate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl [2-methyl-4-oxo-3-(2-phenylethyl)pyrimido[1,2-a]benzimidazol-1(4H)-yl]acetate is unique due to its specific combination of functional groups and its pyrimido[1,2-a]benzimidazole core. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds, making it a valuable molecule for research and potential therapeutic applications.

Properties

Molecular Formula

C22H21N3O3

Molecular Weight

375.4 g/mol

IUPAC Name

methyl 2-[2-methyl-4-oxo-3-(2-phenylethyl)pyrimido[1,2-a]benzimidazol-1-yl]acetate

InChI

InChI=1S/C22H21N3O3/c1-15-17(13-12-16-8-4-3-5-9-16)21(27)25-19-11-7-6-10-18(19)23-22(25)24(15)14-20(26)28-2/h3-11H,12-14H2,1-2H3

InChI Key

LCBZBCAXXPQBNT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C3=CC=CC=C3N=C2N1CC(=O)OC)CCC4=CC=CC=C4

Origin of Product

United States

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